![molecular formula C8H11N B138643 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 151051-65-9](/img/structure/B138643.png)
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a chemical compound . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. One such method involves an Au(i)-catalyzed tandem reaction for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc . This method has been developed to afford a series of polysubstituted pyrroles in moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, an Au(i)-catalyzed tandem reaction has been used for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The chemical synthesis and modification of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole and its derivatives have been extensively studied. For instance, a novel Au(I)-catalyzed tandem reaction has been developed to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives, showcasing moderate to good yields in the production of polysubstituted pyrroles (Mou et al., 2015).
- Another study reported on the chemical behavior and properties of Tetrahydropyrrolo[3,2-b]pyrrole, revealing its potential for various synthetic applications, including demethoxycarbonylation and ring-opening reactions (Satake, Kumagai, & Mukai, 1983).
Anti-Inflammatory and Biological Activities
- 2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been found to exhibit significant anti-inflammatory activity, particularly in the context of skin inflammation. This derivative has demonstrated a higher anti-inflammatory activity than celecoxib, a well-known anti-inflammatory drug (Xu et al., 2016).
Pharmaceutical and Natural Product Synthesis
- Pyrrole structures, including this compound, are crucial in the synthesis of various pharmaceuticals and natural products. Their wide range of applications in these fields has prompted new synthetic methods for pyrrole compounds (Khajuria, Dham, & Kapoor, 2016).
Optoelectronic Applications
- The use of pyrrole derivatives in optoelectronic materials is another area of interest. For example, tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which can be synthesized using this compound, show promise in organic electronic devices due to their interesting optoelectronic properties (Martins et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-5-9-8-4-2-3-7(6)8/h5,9H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSUUBAQYWDGGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



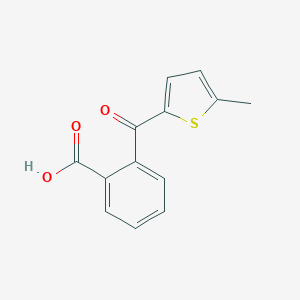
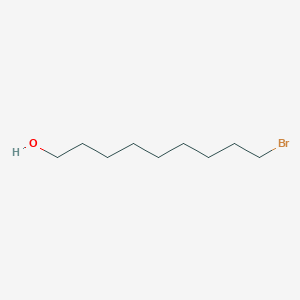
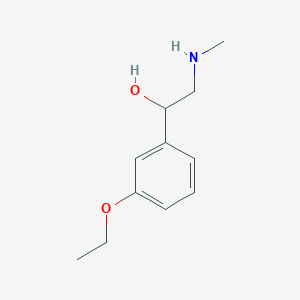
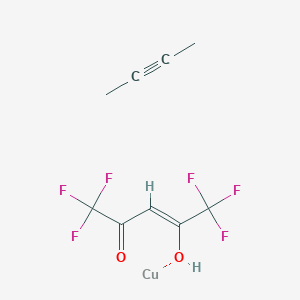
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)

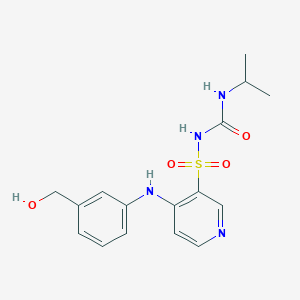
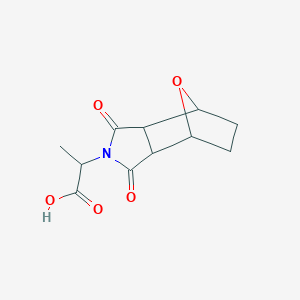
![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)
